molecular formula C8H5ClN2O B13657993 2-Chloroquinazolin-7-ol

2-Chloroquinazolin-7-ol

Cat. No.: B13657993
M. Wt: 180.59 g/mol
InChI Key: BVZMENJTPZDVCQ-UHFFFAOYSA-N
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Description

Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The substitution pattern of functional groups significantly influences their chemical reactivity, solubility, and biological activity. These analogs highlight the impact of substituent positioning and functional group variation on physicochemical and pharmacological properties.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloroquinazolin-7-ol

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H

InChI Key

BVZMENJTPZDVCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroquinazolin-7-ol can be synthesized through several methods. One common approach involves the substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol with a suitable nucleophile. For instance, the reaction of 2-chloroquinazolin-9-ol with Boc-protected piperazine under specific conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity greater than 98% .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinazolin-7-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinazolinone derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloroquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In the context of anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Groups

The position of chlorine and auxiliary functional groups (e.g., hydroxyl, methoxy, amine) critically defines the electronic and steric properties of quinazolines. Below is a comparative table of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Biological Targets (if reported)
7-Chloro-4-hydroxyquinazoline C₈H₅ClN₂O 180.59 Cl (7), OH (4) Hydroxyl, Chlorine 5-HT1A receptor, ROCK2 kinase
2-Chloro-7-methoxyquinazolin-4-amine C₉H₈ClN₃O 209.63 Cl (2), OCH₃ (7), NH₂ (4) Methoxy, Amine, Chlorine Not explicitly stated
Key Observations:

2-Chloro-7-methoxyquinazolin-4-amine: Chlorine at position 2 introduces steric hindrance near the pyrimidine nitrogen, possibly affecting hydrogen bonding with biological targets.

Functional Group Variation: Hydroxyl (C4): The hydroxyl group in 7-Chloro-4-hydroxyquinazoline increases polarity and solubility in aqueous media but may reduce metabolic stability due to susceptibility to oxidation or glucuronidation . The amine group at C4 could serve as a hydrogen bond donor, making it a candidate for enzyme inhibition .

7-Chloro-4-hydroxyquinazoline :
  • ROCK2 Kinase Inhibition : Its activity against ρ-associated protein kinase 2 (ROCK2_HUMAN) indicates utility in cancer therapy or cardiovascular diseases.
2-Chloro-7-methoxyquinazolin-4-amine :
  • While biological targets are unspecified, the presence of an aromatic amine group often correlates with antimicrobial or antitumor activity. Its methoxy group may confer resistance to metabolic degradation compared to hydroxyl analogs.

Stability and Toxicity

  • Hydroxyl vs. Methoxy : The hydroxyl group in 7-Chloro-4-hydroxyquinazoline improves solubility but may increase oxidative degradation risks. Methoxy substitution enhances stability but reduces polarity .
  • Chlorine Toxicity : Both compounds’ chlorine atoms could contribute to hepatotoxicity, necessitating structure-activity relationship (SAR) studies for optimization.

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